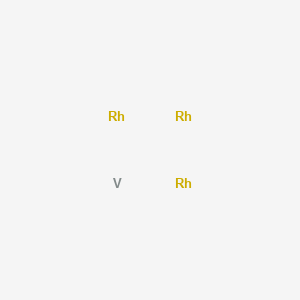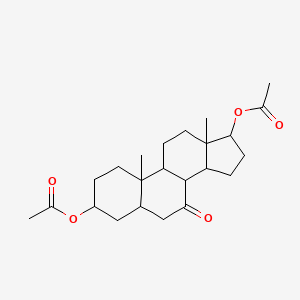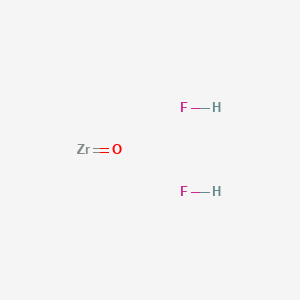![molecular formula C8H16O2Si B14712430 Dimethylbis[(prop-2-en-1-yl)oxy]silane CAS No. 18269-92-6](/img/structure/B14712430.png)
Dimethylbis[(prop-2-en-1-yl)oxy]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethylbis[(prop-2-en-1-yl)oxy]silane is an organosilicon compound with the molecular formula C10H20O2Si It is characterized by the presence of two prop-2-en-1-yloxy groups attached to a dimethylsilane core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethylbis[(prop-2-en-1-yl)oxy]silane can be synthesized through the reaction of dimethylchlorosilane with allyl alcohol in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the base neutralizing the hydrochloric acid formed during the process. The general reaction scheme is as follows:
(CH3)2SiCl2+2CH2=CHCH2OH→(CH3)2Si(OCH2CH=CH2)2+2HCl
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimethylbis[(prop-2-en-1-yl)oxy]silane undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding saturated silane.
Substitution: The allyl groups can participate in substitution reactions, such as nucleophilic substitution.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.
Reduction: Hydrogenation using catalysts like palladium on carbon (Pd/C) can reduce the allyl groups.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds can be used for substitution reactions.
Major Products Formed
Epoxides: Formed from the oxidation of allyl groups.
Saturated Silanes: Resulting from the reduction of the compound.
Substituted Silanes: Formed through nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Dimethylbis[(prop-2-en-1-yl)oxy]silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in organic synthesis.
Materials Science: Employed in the development of silicon-based materials with unique properties, such as enhanced thermal stability and mechanical strength.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a component in biomedical devices.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism by which dimethylbis[(prop-2-en-1-yl)oxy]silane exerts its effects depends on the specific application. In organic synthesis, the compound acts as a versatile reagent, participating in various chemical transformations. In materials science, its ability to form stable silicon-oxygen bonds contributes to the enhanced properties of silicon-based materials. The molecular targets and pathways involved vary based on the specific reactions and applications.
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyldimethyl(2-propynyloxy)silane: Similar in structure but contains a tert-butyl group instead of a dimethyl group.
Propargyloxytrimethylsilane: Contains a propargyloxy group instead of an allyloxy group.
Trimethyl(propargyloxy)silane: Similar but with a trimethylsilane core.
Uniqueness
Dimethylbis[(prop-2-en-1-yl)oxy]silane is unique due to its specific combination of allyloxy groups and a dimethylsilane core, which imparts distinct reactivity and properties. This uniqueness makes it valuable in applications requiring specific chemical transformations and material properties.
Propiedades
Número CAS |
18269-92-6 |
|---|---|
Fórmula molecular |
C8H16O2Si |
Peso molecular |
172.30 g/mol |
Nombre IUPAC |
dimethyl-bis(prop-2-enoxy)silane |
InChI |
InChI=1S/C8H16O2Si/c1-5-7-9-11(3,4)10-8-6-2/h5-6H,1-2,7-8H2,3-4H3 |
Clave InChI |
QVBNFJYTSUIDFQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(OCC=C)OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


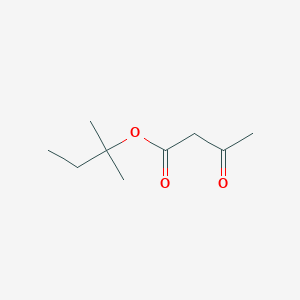
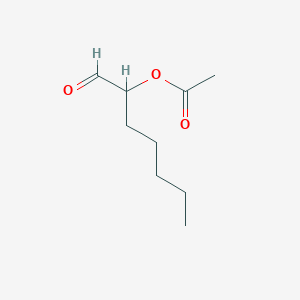

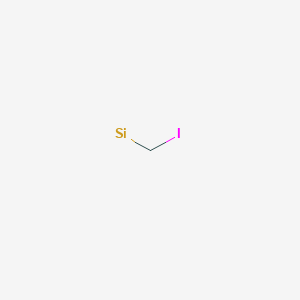

![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)



